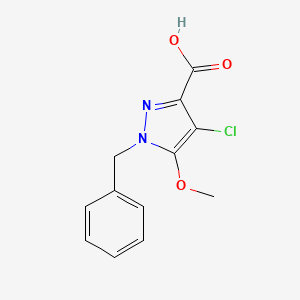
3-(4-Chlorobutyl)-1H-indole-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Clorobutil)-1H-indol-7-carbonitrilo es un compuesto orgánico con la fórmula molecular C13H13ClN2. Es un derivado del indol, un compuesto orgánico aromático heterocíclico. Este compuesto es conocido por sus aplicaciones en varios campos, incluyendo la química medicinal y los procesos industriales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La preparación de 3-(4-Clorobutil)-1H-indol-7-carbonitrilo típicamente involucra la condensación de 1-(2-nitro-5-ciano)fenil-5-cloro-n-pentano con un reactivo de metileno, seguido de una reacción de reducción-ciclización. Este método es ventajoso debido a la disponibilidad de materias primas baratas y fáciles de obtener, métodos de preparación simples y alto rendimiento y pureza del producto .
Métodos de Producción Industrial
Para la producción industrial, el proceso involucra la acilación de Friedel-Crafts de cloruro de 4-clorobutrilo bajo la catálisis de diferentes ácidos de Lewis para preparar 3-(4-clorobutrilo)-5-cianoindol, seguido de la reducción del grupo cetocarbonilo utilizando varios agentes reductores .
Análisis De Reacciones Químicas
Tipos de Reacciones
3-(4-Clorobutil)-1H-indol-7-carbonitrilo experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4).
Sustitución: Los reactivos comunes incluyen halógenos (por ejemplo, cloro, bromo) y ácidos de Lewis (por ejemplo, cloruro de aluminio, AlCl3).
Productos Mayores
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir varios derivados oxigenados, mientras que la reducción puede producir diferentes compuestos hidrogenados .
Aplicaciones Científicas De Investigación
3-(4-Clorobutil)-1H-indol-7-carbonitrilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en la preparación de varios derivados del indol.
Biología: Sirve como un bloque de construcción para la síntesis de moléculas biológicamente activas.
Industria: Se utiliza en la producción de productos químicos especiales y materiales avanzados.
Mecanismo De Acción
El mecanismo de acción de 3-(4-Clorobutil)-1H-indol-7-carbonitrilo implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, en química medicinal, actúa como precursor de compuestos que modulan los receptores de serotonina e inhiben la recaptación de serotonina, ejerciendo así efectos antidepresivos .
Comparación Con Compuestos Similares
Compuestos Similares
- 3-(4-Clorobutil)-1H-indol-5-carbonitrilo
- 3-(4-Clorobutil)-1H-indol-6-carbonitrilo
- 3-(4-Clorobutil)-1H-indol-8-carbonitrilo
Singularidad
3-(4-Clorobutil)-1H-indol-7-carbonitrilo es único debido a su patrón de sustitución específico en el anillo del indol, que le confiere propiedades químicas y biológicas distintas. Esta singularidad lo hace valioso para la síntesis de compuestos especializados con aplicaciones específicas .
Propiedades
Fórmula molecular |
C13H13ClN2 |
|---|---|
Peso molecular |
232.71 g/mol |
Nombre IUPAC |
3-(4-chlorobutyl)-1H-indole-7-carbonitrile |
InChI |
InChI=1S/C13H13ClN2/c14-7-2-1-4-11-9-16-13-10(8-15)5-3-6-12(11)13/h3,5-6,9,16H,1-2,4,7H2 |
Clave InChI |
OIVKYZAZBORJGM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)C(=CN2)CCCCCl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Thiomorpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11783911.png)


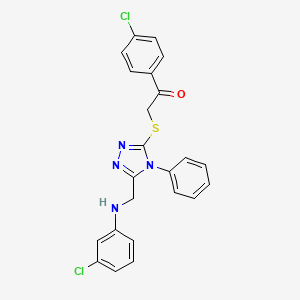
![8-(Bicyclo[3.1.0]hexan-3-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11783942.png)

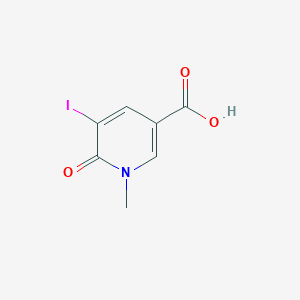
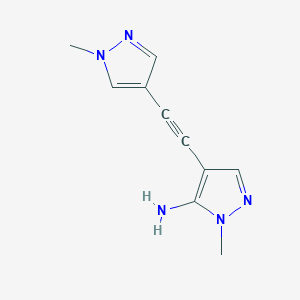
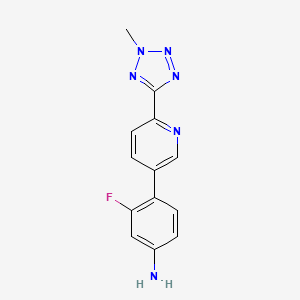
![1,1-Diphenyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B11783961.png)
![3-Iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B11783964.png)
